Cas no 2648948-03-0 ({4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride)
![{4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride structure](https://www.kuujia.com/scimg/cas/2648948-03-0x500.png)
{4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- EN300-7470052
- {4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
- 2648948-03-0
- {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
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- Inchi: 1S/C7H8FNO3S/c8-13(10,11)5-7-1-6(2-7,3-9)4-12-7/h1-2,4-5H2
- InChI Key: DADKSNOPOVGZDC-UHFFFAOYSA-N
- SMILES: S(CC12CC(C#N)(CO1)C2)(=O)(=O)F
Computed Properties
- Exact Mass: 205.02089245g/mol
- Monoisotopic Mass: 205.02089245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 75.5Ų
{4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7470052-10.0g |
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride |
2648948-03-0 | 95% | 10.0g |
$8357.0 | 2024-05-23 | |
Enamine | EN300-7470052-1.0g |
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride |
2648948-03-0 | 95% | 1.0g |
$1944.0 | 2024-05-23 | |
Enamine | EN300-7470052-0.05g |
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride |
2648948-03-0 | 95% | 0.05g |
$1632.0 | 2024-05-23 | |
Enamine | EN300-7470052-0.1g |
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride |
2648948-03-0 | 95% | 0.1g |
$1711.0 | 2024-05-23 | |
Enamine | EN300-7470052-0.25g |
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride |
2648948-03-0 | 95% | 0.25g |
$1789.0 | 2024-05-23 | |
Enamine | EN300-7470052-2.5g |
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride |
2648948-03-0 | 95% | 2.5g |
$3809.0 | 2024-05-23 | |
Enamine | EN300-7470052-5.0g |
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride |
2648948-03-0 | 95% | 5.0g |
$5635.0 | 2024-05-23 | |
Enamine | EN300-7470052-0.5g |
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride |
2648948-03-0 | 95% | 0.5g |
$1866.0 | 2024-05-23 |
{4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride Related Literature
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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2. Book reviews
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Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Additional information on {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride
Research Briefing on {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl Fluoride (CAS: 2648948-03-0) in Chemical Biology and Pharmaceutical Applications
The compound {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride (CAS: 2648948-03-0) has recently emerged as a promising chemical probe and therapeutic candidate in the field of chemical biology and drug discovery. This bicyclic sulfonyl fluoride derivative exhibits unique reactivity due to its strained ring system and electrophilic sulfonyl fluoride moiety, making it a valuable tool for covalent protein modification and targeted inhibition.
Recent studies have demonstrated the compound's exceptional selectivity in covalent modification of serine hydrolases and other nucleophilic amino acid residues. The 2-oxabicyclo[2.1.1]hexane scaffold provides enhanced ring strain compared to traditional bicyclic systems, leading to improved reaction kinetics with biological targets. The cyano group at the 4-position further modulates the electronic properties of the molecule, influencing both its reactivity and membrane permeability.
In proteomic profiling experiments, {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride has shown remarkable target engagement with several disease-relevant enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). The compound's ability to cross the blood-brain barrier while maintaining selectivity makes it particularly interesting for neurological disorder research. Recent in vivo studies in rodent models have demonstrated its potential for treating neuropathic pain and neurodegenerative conditions.
The synthetic accessibility of this compound has been significantly improved through recent methodological advances. A 2023 publication in Angewandte Chemie described an optimized [2+2] photocycloaddition route to construct the bicyclic core, followed by selective functionalization to introduce the methanesulfonyl fluoride group. This scalable synthesis has enabled broader investigation of the compound's pharmacological properties and structure-activity relationships.
From a safety perspective, preliminary toxicological assessments indicate favorable profiles for both acute and repeated dosing. The compound's selective reactivity appears to minimize off-target effects, though comprehensive safety studies are ongoing. Its stability in physiological conditions (t1/2 > 6 hours in plasma) supports potential therapeutic applications requiring sustained target engagement.
Future research directions include exploration of structural analogs to fine-tune selectivity profiles, development of prodrug formulations for enhanced bioavailability, and investigation of combination therapies with other targeted agents. The unique properties of {4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl fluoride position it as a versatile scaffold for both chemical biology tools and novel therapeutic candidates in multiple disease areas.
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